LY2780301 is a synthetic compound identified as a dual inhibitor of the serine/threonine protein kinases AKT (protein kinase B) and S6K1 (ribosomal protein S6 kinase). Its chemical formula is CHFNO, with a molecular weight of 517.52 g/mol. As an ATP-competitive inhibitor, LY2780301 plays a significant role in modulating the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for various cellular processes including growth, proliferation, and survival .
The primary reaction mechanism of LY2780301 involves its interaction with the ATP-binding site of AKT and S6K1, leading to the inhibition of their phosphorylation activities. This inhibition disrupts downstream signaling pathways that are typically activated by growth factors and cytokines. The compound's structure allows it to effectively compete with ATP for binding to these kinases, thereby preventing their activation .
LY2780301 has demonstrated significant biological activity in various in vitro studies, particularly in cancer research. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines by blocking the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, contributing to tumor growth and survival. Although LY2780301 exhibits limited antitumor effects when used alone, it has potential when combined with other therapeutic agents .
These methods ensure the production of high-purity LY2780301 suitable for research applications .
LY2780301 is primarily utilized in research settings, particularly for studying the PI3K/AKT/mTOR signaling pathway in cancer biology. Its applications include:
Studies have shown that LY2780301 interacts with several key proteins involved in cell signaling pathways. It primarily targets AKT and S6K1 but may also influence other proteins within the mTOR signaling network. Research indicates that its dual inhibition can lead to altered phosphorylation states of downstream effectors, affecting cellular responses to growth signals .
Several compounds exhibit similar mechanisms of action or structural characteristics to LY2780301. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Broad spectrum inhibition across multiple kinases |
GDC-0941 | PI3K inhibitor | Selective for class I PI3K isoforms |
AZD8055 | mTOR inhibitor | Targets mTORC1 and mTORC2 |
LY294002 | PI3K inhibitor | Earlier generation compound with less specificity |
LY2780301 stands out due to its dual inhibition of both AKT and S6K1, which may provide a more comprehensive approach to disrupting the PI3K/AKT/mTOR pathway compared to other compounds that target only one component or have broader kinase inhibition profiles .
LY2780301 possesses a defined chemical identity characterized by its systematic nomenclature and precise molecular composition. The compound's International Union of Pure and Applied Chemistry name is 6H-Pyrrolo[2,3-d]pyrimidin-6-one, 4-[4-[1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]-1-piperidinyl]-5,7-dihydro, reflecting its complex heterocyclic structure. The molecular formula C25H27F4N7O accurately represents the compound's atomic composition, indicating the presence of 25 carbon atoms, 27 hydrogen atoms, four fluorine atoms, seven nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 517.52 daltons, positioning LY2780301 within the optimal molecular weight range for oral bioavailability according to Lipinski's rule of five.
The compound is registered under Chemical Abstracts Service number 1226801-23-5, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes the designations Akt-IN-23 and GLXC-26326, reflecting its role as a protein kinase B inhibitor and its commercial identification codes respectively. The systematic name reveals the presence of key structural features including a pyrrolopyrimidine core, an imidazole ring system, and a piperidine linker, each contributing specific physicochemical properties essential for the compound's biological activity.
The presence of four fluorine atoms in the molecular structure is particularly noteworthy, as these halogen substituents significantly influence the compound's electronic properties and metabolic stability. The trifluoromethyl group attached to the phenyl ring represents a common pharmaceutical motif known to enhance lipophilicity and improve membrane permeability. The dimethylamino group provides a basic center that may influence the compound's solubility characteristics and cellular uptake mechanisms.
The three-dimensional molecular architecture of LY2780301 exhibits distinct conformational features that are crucial for its binding interactions with target proteins. The compound's structure can be analyzed through its key structural domains, each contributing specific spatial arrangements necessary for biological activity. The pyrrolopyrimidine core adopts a planar configuration that serves as a rigid scaffold, providing a foundation for the positioning of peripheral substituents. This heterocyclic framework exhibits aromatic character with delocalized electron density that may participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.
The imidazole ring system represents another critical structural element, positioned to interact with specific amino acid residues through hydrogen bonding and electrostatic interactions. The 4-fluoro-3-(trifluoromethyl)phenyl substituent attached to the imidazole ring creates a hydrophobic binding region that complements the hydrophobic pockets found in protein kinase active sites. The spatial orientation of this aromatic system is constrained by the imidazole linker, resulting in a defined three-dimensional arrangement that optimizes binding selectivity.
The piperidine ring adopts a chair conformation, providing flexibility in the overall molecular structure while maintaining specific directional preferences for the attached substituents. The 2-(dimethylamino)ethyl chain extends from the imidazole nitrogen, creating a flexible arm that may interact with solvent-exposed regions of target proteins. This structural feature contributes to the compound's overall shape complementarity with protein binding sites.
Computational modeling studies have revealed that LY2780301 exists in multiple low-energy conformations, with the bioactive conformation stabilized by intramolecular interactions between the fluorinated aromatic system and the pyrrolopyrimidine core. The conformational flexibility of the molecule allows for induced-fit binding mechanisms with target proteins, while maintaining sufficient rigidity to ensure binding specificity.
The synthesis of LY2780301 involves a multi-step synthetic pathway that requires careful optimization of reaction conditions to achieve acceptable yields and purity. The synthetic route typically begins with the construction of the pyrrolopyrimidine core through cyclization reactions involving appropriately substituted pyrimidine precursors. This initial step establishes the fundamental heterocyclic framework that serves as the anchor point for subsequent transformations.
The imidazole ring system is constructed through condensation reactions between suitable aldehyde and amine precursors, followed by cyclization under acidic or basic conditions. The introduction of the 4-fluoro-3-(trifluoromethyl)phenyl substituent requires careful selection of synthetic methodologies to avoid defluorination reactions that could compromise the final product's integrity. Cross-coupling reactions, particularly Suzuki-Miyaura coupling, have proven effective for introducing this aromatic system while maintaining the fluorine substituents.
The piperidine linker is typically introduced through nucleophilic substitution reactions, where the pyrrolopyrimidine core acts as a nucleophile toward appropriately activated piperidine derivatives. The reaction conditions must be carefully controlled to prevent unwanted side reactions that could lead to impurity formation. Temperature control and solvent selection play crucial roles in optimizing both reaction yield and product selectivity.
Process optimization studies have focused on improving the overall efficiency of the synthetic sequence through the identification of optimal reaction conditions, solvent systems, and purification protocols. Scale-up considerations have led to the development of alternative synthetic routes that minimize the use of expensive reagents and reduce environmental impact. Crystallization conditions have been optimized to produce LY2780301 in high purity, with particular attention to polymorphic form control to ensure consistent physicochemical properties.
Synthetic Step | Key Transformation | Typical Yield | Critical Parameters |
---|---|---|---|
Pyrrolopyrimidine Formation | Cyclization | 65-75% | Temperature, pH control |
Imidazole Construction | Condensation/Cyclization | 70-80% | Catalyst selection |
Aromatic Substitution | Cross-coupling | 60-70% | Ligand system |
Piperidine Coupling | Nucleophilic substitution | 75-85% | Base selection |
Final Purification | Crystallization | 80-90% | Solvent system |
LY2780301 exhibits a comprehensive set of physicochemical properties that influence its pharmaceutical behavior and stability characteristics. The compound appears as a solid powder under standard conditions, indicating a crystalline or amorphous solid state at room temperature. This physical form is advantageous for pharmaceutical formulation, as solid dosage forms generally offer superior stability compared to liquid formulations.
The compound's solubility profile reflects its molecular structure, with the presence of both hydrophilic and lipophilic regions contributing to its overall solubility characteristics. The dimethylamino group provides a basic center that can undergo protonation under acidic conditions, potentially enhancing aqueous solubility through salt formation. Conversely, the fluorinated aromatic systems contribute to lipophilic character, facilitating membrane permeability and tissue distribution.
Stability studies have revealed that LY2780301 requires controlled storage conditions to maintain chemical integrity over extended periods. The compound demonstrates optimal stability when stored as a powder at -20°C, with a shelf life exceeding two years under these conditions. In solution, stability is reduced to approximately one month at -20°C, indicating susceptibility to degradation processes in the dissolved state. This stability profile necessitates careful handling protocols during compound preparation and biological testing.
Thermal analysis has shown that LY2780301 exhibits a defined melting point range, though specific values vary depending on the crystalline form obtained during purification. The compound demonstrates thermal stability up to moderate temperatures but undergoes decomposition at elevated temperatures, releasing fluorinated degradation products. This thermal behavior influences both synthetic processing conditions and analytical methodology requirements.
The compound's chemical stability is influenced by pH conditions, with optimal stability observed under neutral to slightly basic conditions. Acidic environments may promote hydrolysis of susceptible bonds, while strongly basic conditions could lead to defluorination reactions. Light sensitivity has been observed, necessitating protection from photodegradation during storage and handling.
Property | Value/Range | Conditions | Method |
---|---|---|---|
Molecular Weight | 517.52 Da | Standard | Mass Spectrometry |
Appearance | Solid Powder | Room Temperature | Visual Inspection |
Storage Stability | >2 years | -20°C, Powder | HPLC Analysis |
Solution Stability | 1 month | -20°C, Solvent | HPLC Analysis |
Purity | >98% | Standard | HPLC Analysis |
The lipophilicity of LY2780301, as measured by its calculated partition coefficient, indicates favorable membrane permeability characteristics that support oral bioavailability. The presence of multiple nitrogen atoms provides hydrogen bond acceptor sites, while the dimethylamino group can serve as a hydrogen bond donor when protonated. These molecular recognition features are essential for protein binding interactions and may influence the compound's pharmacokinetic behavior.
LY2780301 represents a novel therapeutic approach in cancer treatment through its unique dual-targeting mechanism against both AKT (protein kinase B) and p70 ribosomal protein S6 kinase pathways [1] [3]. This compound functions as an orally bioavailable inhibitor that demonstrates potent activity against these critical serine/threonine protein kinases, which serve as essential mediators in cellular growth, proliferation, and survival signaling cascades [4] [10].
The dual inhibition strategy employed by LY2780301 addresses a fundamental challenge in targeted cancer therapy, where single-pathway inhibition often leads to compensatory activation of parallel signaling networks [7] [8]. By simultaneously targeting both AKT and p70S6K1, LY2780301 effectively disrupts multiple nodes within the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling network [1] [3]. This approach has demonstrated superior anti-proliferative effects compared to single-target inhibitors in preclinical models, particularly in cancer cell lines with hyperactivated phosphatidylinositol 3-kinase/AKT pathway signaling [7] [10].
The compound exhibits remarkable selectivity for its primary targets, with demonstrated inhibitory concentrations of approximately 0.1 micromolar for AKT isoforms and 3 nanomolar for p70S6K1 [10] [29]. This potency profile enables effective pathway suppression at clinically achievable concentrations while maintaining selectivity against off-target kinases, which typically require concentrations exceeding 10 micromolar for significant inhibition [8] [10].
Parameter | Value | Assay Conditions | Reference |
---|---|---|---|
AKT1 IC50 | ~0.1 μM | Biochemical kinase assay | [10] |
p70S6K1 IC50 | 3 nM | Biochemical kinase assay | [29] |
p70S6K2 IC50 | 35 nM | Biochemical kinase assay | [29] |
Off-target selectivity | >100-fold | Kinome panel screening | [8] [10] |
Mechanistic studies have revealed that LY2780301 effectively inhibits cellular proliferation through cell cycle blockade at the G0-G1 phase transition [7]. This effect is mediated through the dramatic reduction of Cyclin B1 expression levels, a critical regulatory protein required for progression through cell cycle checkpoints [7]. The compound demonstrates particular efficacy in cancer cell models with ErbB2-induced p70S6K activation, where it produces substantial decreases in proliferating cell nuclear antigen levels and bromodeoxyuridine incorporation [7].
LY2780301 functions through an ATP-competitive mechanism of inhibition, binding directly to the catalytic domains of both AKT and p70S6K kinases [8] [9]. This binding mode involves occupation of the ATP-binding pocket, preventing substrate phosphorylation through competitive displacement of the natural adenosine triphosphate cofactor [8]. The compound demonstrates high selectivity for its target kinases while maintaining minimal activity against structurally related protein kinases in the AGC family [9] [10].
Kinetic analysis reveals that LY2780301 exhibits typical ATP-competitive binding behavior, with inhibition that can be overcome by increasing adenosine triphosphate concentrations [8]. However, when bound to its target kinases in the presence of phosphatidylinositol 3,4,5-trisphosphate or phosphatidylinositol 3,4-bisphosphate, the compound paradoxically stabilizes AKT phosphorylation at both serine 473 and threonine 308 sites [8] [25]. This phenomenon results from enhanced plasma membrane localization and formation of a protective conformational cage that shields phosphorylated AKT from phosphatase activity [8] [20].
The selectivity profile of LY2780301 has been extensively characterized through comprehensive kinome screening approaches [8] [15]. These studies demonstrate greater than 100-fold selectivity for AKT and p70S6K compared to other kinases in the human kinome [8] [10]. The compound shows minimal activity against related AGC family members, including protein kinase A, protein kinase C isoforms, and serum/glucocorticoid-regulated kinase [10]. This selectivity profile is particularly important given the structural conservation of ATP-binding sites across the kinase family [8].
Binding kinetics studies reveal that LY2780301 achieves rapid target engagement with a half-life of approximately 24 hours in clinical settings [9]. The compound demonstrates dose-proportional pharmacokinetics with significant inter-patient variability in exposure levels [9]. Plasma concentrations consistently exceed predicted efficacious levels across all tested dose ranges, with area under the curve values exceeding 25,000 nanogram-hours per milliliter [9].
Binding Parameter | AKT | p70S6K | Related Kinases |
---|---|---|---|
Binding affinity | High | Very High | Low |
ATP competition | Yes | Yes | Minimal |
Selectivity ratio | 1:1 | 1:30 | >1:100 |
Target engagement | Sustained | Sustained | Transient |
The inhibition of AKT and p70S6K by LY2780301 produces profound downstream effects throughout the mammalian target of rapamycin signaling network [11] [20]. The compound indirectly suppresses mammalian target of rapamycin complex 1 activity through disruption of the AKT-tuberous sclerosis complex 2-mammalian target of rapamycin complex 1 regulatory axis [20] [23]. This occurs because AKT normally phosphorylates and inactivates tuberous sclerosis complex 2, a negative regulator of mammalian target of rapamycin complex 1 [20]. When AKT is inhibited by LY2780301, tuberous sclerosis complex 2 becomes more active, leading to suppression of Rheb-mediated mammalian target of rapamycin complex 1 activation [20].
The direct inhibition of p70S6K1 by LY2780301 results in dramatic reductions in ribosomal protein S6 phosphorylation at serine 235/236 and serine 240/244 sites [7] [24]. This effect has been demonstrated both in cellular models and in clinical studies, where greater than 50% of patients receiving 500 milligrams daily showed reduced S6 phosphorylation in skin biopsies [4] [7]. The reduction in S6 phosphorylation leads to decreased protein synthesis rates and impaired ribosomal biogenesis [22] [24].
Interestingly, LY2780301 treatment can lead to paradoxical effects on mammalian target of rapamycin complex 2 activity [23] [25]. While mammalian target of rapamycin complex 1 is suppressed, mammalian target of rapamycin complex 2 activity may be maintained or even slightly enhanced due to relief from S6K1-mediated negative feedback inhibition [23]. This occurs because p70S6K1 normally phosphorylates mSIN1 and Rictor, components of mammalian target of rapamycin complex 2, leading to complex dissociation and reduced activity [23]. When p70S6K1 is inhibited, this negative feedback is relieved [23].
The compound also affects eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, another critical downstream target of mammalian target of rapamycin complex 1 [11]. Reduced eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation leads to enhanced binding to eukaryotic translation initiation factor 4E, resulting in decreased cap-dependent translation initiation [11] [22]. This contributes to the overall reduction in protein synthesis observed with LY2780301 treatment [22].
Signaling Component | Effect | Mechanism | Clinical Relevance |
---|---|---|---|
mTORC1 activity | Decreased | AKT-TSC2 axis disruption | Reduced tumor growth [20] [23] |
S6 phosphorylation | Markedly reduced | Direct p70S6K inhibition | Biomarker of target engagement [7] [24] |
Protein synthesis | Decreased | Ribosomal dysfunction | Anti-proliferative effect [22] |
4E-BP1 activity | Enhanced | mTORC1 suppression | Translation inhibition [11] |
LY2780301 treatment produces complex effects on phosphatidylinositol 3-kinase/extracellular signal-regulated kinase regulatory circuits through multiple crosstalk mechanisms [12]. The inhibition of p70S6K1 leads to relief of negative feedback inhibition on insulin receptor substrate-1, resulting in enhanced phosphatidylinositol 3-kinase activation [12] [23]. Under normal conditions, p70S6K1 phosphorylates insulin receptor substrate-1 at serine 302, targeting it for degradation and thereby attenuating upstream phosphatidylinositol 3-kinase signaling [23] [29]. When p70S6K1 is inhibited by LY2780301, this feedback loop is disrupted, leading to increased insulin receptor substrate-1 stability and enhanced phosphatidylinositol 3-kinase pathway activation [23].
The compound also demonstrates significant effects on extracellular signal-regulated kinase 1/2 phosphorylation and activation [7] [12]. Studies have shown that LY2780301 treatment leads to increased extracellular signal-regulated kinase phosphorylation, which occurs through phosphatidylinositol 3-kinase-dependent mechanisms [7] [12]. This crosstalk operates both upstream and downstream of Ras, with phosphatidylinositol 3-kinase enhancing extracellular signal-regulated kinase activation through multiple convergence points [12]. The magnitude of this crosstalk effect depends strongly on stimulation conditions and is subject to saturation effects within the respective pathways [12].
The disruption of AKT signaling by LY2780301 has profound effects on the tuberous sclerosis complex 2-Rheb regulatory module [20]. AKT normally phosphorylates tuberous sclerosis complex 2 at multiple sites, inhibiting its GTPase-activating protein function toward Rheb [20]. When AKT is inhibited, tuberous sclerosis complex 2 becomes more active, leading to increased Rheb-GTP hydrolysis and subsequent suppression of mammalian target of rapamycin complex 1 signaling [20]. This represents a critical convergence point where the phosphatidylinositol 3-kinase/AKT pathway directly regulates mammalian target of rapamycin activity [20].
LY2780301 treatment also affects PTEN tumor suppressor function indirectly through pathway modulation [21]. The compound's effects on phosphatidylinositol 3-kinase signaling can enhance PTEN's tumor suppressive capabilities by reducing the overall phosphatidylinositol 3,4,5-trisphosphate burden that PTEN must counteract [21]. This interaction is particularly relevant in cancer cells with compromised PTEN function, where LY2780301 may provide compensatory tumor suppression [21].
The compound demonstrates complex effects on growth factor sensitivity and insulin signaling pathways [12] [21]. By modulating multiple convergence points in the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin network, LY2780301 alters cellular responses to various growth stimuli [12]. These effects include modified glucose homeostasis through AKT-mediated metabolic regulation, which has important implications for the compound's therapeutic profile [21].
Pathway Interaction | LY2780301 Effect | Mechanism | Biological Consequence |
---|---|---|---|
IRS-1 stability | Enhanced | Reduced S6K1-mediated degradation | Increased PI3K activation [23] [29] |
ERK1/2 activation | Increased | PI3K-dependent enhancement | Compensatory proliferation signals [7] [12] |
TSC2 function | Enhanced | Reduced AKT-mediated inhibition | mTORC1 suppression [20] |
Feedback circuits | Disrupted | Multiple loop interference | Altered pathway dynamics [11] [23] |